molecular formula C17H21N3O3S B2360419 2-((2-ethoxyphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034414-17-8

2-((2-ethoxyphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

Cat. No.: B2360419
CAS No.: 2034414-17-8
M. Wt: 347.43
InChI Key: XVSUVURCEPJHNW-UHFFFAOYSA-N
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Description

The compound “2-((2-ethoxyphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine ring, which is a bicyclic structure consisting of two nitrogen atoms and four carbon atoms in each ring . This structure is fused with a cyclopenta ring. The molecule also contains a sulfonyl functional group attached to a 2-ethoxyphenyl group.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains several different types of functional groups and rings, which can have significant effects on its chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The sulfonyl group could potentially undergo substitution reactions, and the pyrazolo[1,5-a]pyrazine ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research efforts have been directed towards the synthesis of novel heterocyclic compounds that incorporate a sulfonamido moiety, aiming to explore their use as antibacterial agents. For instance, Azab, Youssef, and El-Bordany (2013) synthesized pyran, pyridine, and pyridazine derivatives starting from a precursor containing the sulfonamido group, evaluating their antibacterial activities with promising results for several compounds M. E. Azab, M. Youssef, E. A. El-Bordany, 2013.

Antimicrobial Agents Synthesis

Further studies focused on developing new heterocyclic compounds that include the sulfamoyl moiety for antimicrobial use. Darwish et al. (2014) pursued the synthesis of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, demonstrating their potential as antimicrobial agents through in vitro antibacterial and antifungal activity evaluation E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014.

Selective COX-2 Inhibitors

In the realm of medicinal chemistry, compounds with a sulfonamide group have been synthesized and evaluated for their selective COX-2 inhibitory activity. Singh et al. (2004) worked on 2,3-diaryl pyrazines and quinoxalines, showing significant potential in vivo for inflammation treatment, highlighting the importance of sulfonamide groups in developing new pharmacological agents Sunil Singh, V. Saibaba, V. Ravikumar, et al., 2004.

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. Given the biological activity observed for other pyrazolo[1,5-a]pyrazine derivatives , it could be interesting to explore whether this compound has similar activities.

Properties

IUPAC Name

11-(2-ethoxyphenyl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-2-23-16-8-3-4-9-17(16)24(21,22)19-10-11-20-15(12-19)13-6-5-7-14(13)18-20/h3-4,8-9H,2,5-7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSUVURCEPJHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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